Triazoxide

Seed Treatment Systemic Mobility Plant Growth Regulation

Triazoxide is a contact, non-systemic benzotriazine fungicide for barley seed treatment against Pyrenophora graminea/teres. Unlike systemic triazoles, it causes 0% shoot length reduction vs up to 17%, preserving early vigor. Photolytic instability (DT50 1-5 days) minimizes soil carryover. For broader spectrum, synergistic combination with tebuconazole (e.g., Raxil S) is validated. Supplied as analytical standard (99.9% HPLC) or bulk R&D material.

Molecular Formula C10H6ClN5O
Molecular Weight 247.64 g/mol
CAS No. 72459-58-6
Cat. No. B105211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazoxide
CAS72459-58-6
Synonyms7-Chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-Oxide
Molecular FormulaC10H6ClN5O
Molecular Weight247.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-]
InChIInChI=1S/C10H6ClN5O/c11-7-1-2-8-9(5-7)16(17)14-10(13-8)15-4-3-12-6-15/h1-6H
InChIKeyIQGKIPDJXCAMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.37e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Triazoxide (CAS 72459-58-6): Non-Systemic Seed Treatment Fungicide for Barley Disease Control – Procurement & Selection Guide


Triazoxide (CAS 72459-58-6) is a member of the benzotriazine class of chemicals, specifically 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide, functioning as a contact, non-systemic fungicide [1]. It is primarily utilized as a seed treatment for the control of seed-borne fungal pathogens, specifically Pyrenophora graminea (barley stripe) and Pyrenophora teres (net blotch), in winter and spring barley [2][3]. Its mode of action is characterized by contact activity without systemic translocation within the plant, a key differentiator from many in-class alternatives [4].

Why Triazoxide Cannot Be Directly Substituted by Systemic Triazole Fungicides in Seed Treatment Applications


Generic substitution with systemic triazole fungicides like triadimenol or tebuconazole in barley seed treatment is not scientifically valid due to Triazoxide's fundamentally different physicochemical and biological profile. Triazoxide is a contact, non-systemic agent, meaning its activity is localized to the seed surface and immediate soil microenvironment, with negligible plant uptake [1]. In contrast, systemic alternatives are readily absorbed and translocated, which, while beneficial for foliar disease control, can inadvertently induce plant growth regulatory (PGR) effects—such as reduced shoot length and delayed emergence—especially under suboptimal environmental conditions [2]. This divergence in systemic mobility and unintended physiological impact mandates a selective procurement strategy based on specific end-use requirements rather than broad class interchangeability.

Quantitative Comparative Evidence for Triazoxide: Key Differentiators vs. Triadimenol and Tebuconazole


Non-Systemic vs. Systemic Mobility: Localized Action Prevents Unwanted Plant Growth Regulation

Triazoxide's non-systemic nature is a critical differentiator. It exhibits negligible plant uptake, with residues not detected in upper plant parts [1]. This contrasts sharply with triadimenol, a systemic triazole fungicide, which is absorbed by roots and leaves and translocated, leading to quantifiable plant growth regulator (PGR) effects [2]. In controlled studies, triadimenol-containing seed treatments significantly reduced subcrown internode length and shoot length by up to 17% three weeks after sowing, an effect not observed with the non-systemic Triazoxide [3].

Seed Treatment Systemic Mobility Plant Growth Regulation Barley

Photolytic Stability: Triazoxide's Rapid Degradation Minimizes Environmental Persistence

Triazoxide is characterized by high photolytic instability, with a solid-state DT50 of approximately 1 day and a dissolved DT50 of 2-5 days [1]. This rapid breakdown contrasts with the high photostability and environmental persistence of tebuconazole, which has a reported soil DT50 of approximately 365 days [2]. The significantly shorter environmental half-life of Triazoxide reduces the potential for long-term soil accumulation and off-target exposure.

Environmental Fate Photolysis Persistence Soil Half-Life

Synergistic Combination with Tebuconazole: Enhanced Spectrum and Activity in Co-Formulations

Triazoxide is not only used as a standalone active ingredient but is also strategically combined with tebuconazole to leverage synergistic effects. The commercial product Raxil S (tebuconazole + triazoxide) was developed to broaden the spectrum of activity and improve overall efficacy [1]. While specific quantitative synergy factors are proprietary, the combination is noted to provide activity against Fusarium and Microdochium species, which are not effectively controlled by other single-mode-of-action seed treatments .

Fungicide Synergy Combination Product Seed Treatment Tebuconazole

Analytical Reference Standard: Validated for HPLC-DAD Quantification in Soil Matrices

Triazoxide is available as a PESTANAL® analytical standard (CAS 72459-58-6), specifically validated for use in high-performance liquid chromatography with diode array detection (HPLC-DAD) for the quantification of the analyte in soil samples . This certified reference material provides a traceable and reproducible benchmark for environmental monitoring and residue analysis, a specific application not universally guaranteed for all in-class fungicide analytical standards.

Analytical Chemistry Reference Standard HPLC-DAD Soil Analysis

Optimal Application Scenarios for Triazoxide Based on Quantified Differential Properties


Seed Treatment for Barley Where Avoiding Plant Growth Retardation is Critical

Given its non-systemic nature and lack of plant growth regulatory effects, Triazoxide is the preferred seed treatment for barley cultivars or growing conditions where maintaining unimpeded early seedling vigor is paramount. The quantifiable difference of 0% shoot length reduction versus the up to 17% reduction caused by systemic triazoles like triadimenol [1] makes Triazoxide the scientifically sound choice for preventing unintended crop stress and ensuring uniform emergence.

Environmentally Sensitive Areas Requiring Rapid Fungicide Dissipation

In regions with high environmental stewardship requirements or in rotation systems sensitive to carryover, Triazoxide's photolytic instability (DT50 of 1-5 days) offers a distinct advantage over persistent systemic fungicides like tebuconazole (soil DT50 ~ 365 days) [2]. This property minimizes the risk of long-term soil accumulation and potential ecotoxicological effects, aligning with integrated pest management (IPM) principles.

Broad-Spectrum Seed Treatment via Co-Formulation with Tebuconazole

When a broader spectrum of control is required, including activity against Fusarium and Microdochium species, the synergistic combination of Triazoxide with tebuconazole (as in Raxil S) is a validated industrial solution [3]. This combination leverages the contact activity of Triazoxide with the systemic and curative properties of tebuconazole, providing a comprehensive seed treatment package not achievable with a single active ingredient.

Analytical Method Development and Environmental Residue Monitoring

For laboratories developing or validating analytical methods for Triazoxide in environmental matrices, the PESTANAL® analytical standard provides a certified, high-purity reference material specifically validated for HPLC-DAD analysis of soil samples . This ensures method accuracy, traceability, and compliance with regulatory guidelines for residue monitoring studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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